molecular formula C12H13N3O2 B1527549 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid CAS No. 1281740-38-2

4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid

Cat. No. B1527549
CAS RN: 1281740-38-2
M. Wt: 231.25 g/mol
InChI Key: XLKXEONXPQCBBY-UHFFFAOYSA-N
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Description

“4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1281740-38-2 . It has a molecular weight of 231.25 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 231.25 . The InChI code for this compound is 1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) .

Scientific Research Applications

Supramolecular Structures

4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid and its derivatives have been studied for their ability to form diverse supramolecular structures through hydrogen bonding. Ethyl and methyl derivatives of this compound form chains and sheets via N-H...O hydrogen bonds, leading to one-dimensional, two-dimensional, and three-dimensional framework structures, showcasing the potential for constructing complex molecular architectures (Portilla et al., 2007).

Organic Catalysis in Aqueous Medium

Derivatives of benzoic acid, including those related to this compound, have been utilized in the preparation of hydrophilic ionic liquids. These liquids show supramolecular polymeric aggregation behavior and have been applied as catalysts or phase transfer catalysts in the synthesis of organic compounds, such as tetrahydrobenzo[b]pyran and its derivatives, under environmentally friendly conditions (Javed et al., 2021).

Synthesis and Optical Properties

The synthesis and optical properties of thin films derived from antipyrine derivatives, including those related to this compound, have been explored. These materials exhibit significant absorption in the UV region, with potential applications in the field of materials science, particularly in the development of optoelectronic devices (El-Ghamaz et al., 2017).

Corrosion Inhibition

Pyrazole derivatives, structurally related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies highlight the potential of such compounds to protect industrial materials from corrosive damage, an important consideration in the maintenance of infrastructure and machinery (El Hajjaji et al., 2018).

Antitumor and Antimicrobial Activities

Research on pyrazole derivatives has also focused on identifying their pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings suggest a promising avenue for the development of new therapeutic agents based on the chemical framework of this compound and its derivatives, showcasing their potential in medicinal chemistry (Titi et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid” are not mentioned in the sources I found, imidazole derivatives have become an important synthon in the development of new drugs . They show a broad range of biological activities and are present in many commercially available drugs .

Biochemical Analysis

Biochemical Properties

4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox states.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine and oxidative stress . This compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism and function. For example, in neuronal cells, the increased acetylcholine levels due to acetylcholinesterase inhibition can enhance synaptic transmission and potentially improve cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding is facilitated by the pyrazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of neurotransmission and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress. At higher doses, it may exhibit toxic effects, such as neurotoxicity and oxidative damage . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular redox states and neurotransmitter levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nervous system, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical structure, which allows it to cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action within the cell.

properties

IUPAC Name

4-(2-pyrazol-1-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXEONXPQCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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